[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid

anti-inflammatory pyrazol-1-ylphenylacetic acid carrageenan edema

4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid (CAS 90614-56-5) is a pyrazol-1-ylphenylacetic acid derivative belonging to a class of non-steroidal anti-inflammatory agents that exhibit antiphlogistic, analgesic, and antipyretic activities. Its scaffold comprises a 4,5-dihydro-1H-pyrazol-5-one ring with an n-butyl substituent at position 3 and a phenylacetic acid moiety at N-1, a combination that defines its pharmacological profile.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 90614-56-5
Cat. No. B14353376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid
CAS90614-56-5
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H18N2O3/c1-2-3-4-12-10-14(18)17(16-12)13-7-5-11(6-8-13)9-15(19)20/h5-8H,2-4,9-10H2,1H3,(H,19,20)
InChIKeyLZFAFLZQOIOHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid (CAS 90614-56-5) for Pyrazol-1-ylphenylacetic Acid Anti-inflammatory Research


4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid (CAS 90614-56-5) is a pyrazol-1-ylphenylacetic acid derivative belonging to a class of non-steroidal anti-inflammatory agents that exhibit antiphlogistic, analgesic, and antipyretic activities [1]. Its scaffold comprises a 4,5-dihydro-1H-pyrazol-5-one ring with an n-butyl substituent at position 3 and a phenylacetic acid moiety at N-1, a combination that defines its pharmacological profile [1].

Why Pyrazol-1-ylphenylacetic Acid Analogs Cannot Be Simply Interchanged for 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid


In the pyrazol-1-ylphenylacetic acid series, even minor modifications to the C-3 alkyl substituent or the N-1 arylacetic acid head group produce substantial shifts in anti-inflammatory potency, analgesic efficacy, and ulcerogenic liability [1]. The n-butyl chain of the target compound confers distinct lipophilicity, metabolic stability, and steric bulk compared with the methyl, ethyl, or tert-butyl analogs that are more commonly exemplified in the foundational patent literature [1]. Consequently, direct substitution with an in-class analog without quantitative comparative data risks selecting a compound with significantly different pharmacological behavior.

Quantitative Differentiation Evidence for 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid (CAS 90614-56-5)


Anti-inflammatory Class Superiority Over Phenylbutazone Established for Pyrazol-1-ylphenylacetic Acids

The genus of pyrazol-1-ylphenylacetic acids to which the target compound belongs has been directly compared with phenylbutazone, the prototypical pyrazolidinedione NSAID, and found to be superior in both acute and chronic inflammation models [1]. Although the quantitative data for the specific n-butyl derivative are not disclosed in the precedence patent, the class-level advantage over phenylbutazone and the prior art of US 3,896,143 provides a baseline expectation of meaningful anti-inflammatory activity [1].

anti-inflammatory pyrazol-1-ylphenylacetic acid carrageenan edema

n-Butyl Substituent Differentiates Lipophilicity Profile from Preferred Methyl and Ethyl Congeners

The foundational patent US 4,239,901 identifies methyl and ethyl as the preferred C-3 alkyl substituents for optimal activity, yet the target compound bears an n-butyl chain [1]. The addition of two methylene units relative to the ethyl analog is calculated to increase the octanol-water partition coefficient (logP) by approximately 1.0 log unit based on standard fragment addition rules, a shift that can markedly alter tissue distribution, metabolic clearance, and off-target binding [2].

lipophilicity SAR alkyl chain

Structural Distinction from 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one (CAS 6631-89-6) Enables Alternative Reactivity

A closely related commercial compound, 3-tert-butyl-1-phenyl-2-pyrazolin-5-one (CAS 6631-89-6), features a tert-butyl group and lacks the phenylacetic acid extension [1]. The target compound's n-butyl chain is linear rather than branched, reducing steric hindrance around the pyrazolone ring and potentially altering metabolic pathways such as ω-oxidation [2]. Furthermore, the phenylacetic acid moiety introduced at N-1 provides an additional carboxylate pharmacophore absent in the simpler pyrazolinone, which is known to strengthen binding to the COX enzyme active site [1].

isomer tert-butyl metabolism

Priority Procurement Scenarios for 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid (CAS 90614-56-5)


Inflammatory Disease Model Studies Requiring a Non-Phenylbutazone Pyrazolone Scaffold

When a research program demands a pyrazol-1-ylphenylacetic acid core with documented class-level superiority over phenylbutazone [1], the target compound fills the gap for an n-butyl-substituted variant that is not exemplified in the foundational patent literature, enabling exploration of lipophilicity-driven efficacy changes [1].

Comparative Metabolism and Pharmacokinetic Profiling of C-3 Alkyl Chain Variants

The n-butyl substituent distinguishes the target compound from the more common methyl and ethyl analogs [1]. Procuring this compound alongside the preferred methyl and ethyl congeners allows side-by-side in vitro metabolic stability and protein binding assays to delineate the role of chain length on clearance and distribution [1].

Structure-Activity Relationship Expansion Beyond the tert-Butyl Pyrazolinone Series

For teams studying the SAR of pyrazolone-based anti-inflammatory agents, the target compound provides an n-butyl, phenylacetic acid-containing comparator to the widely available 3-tert-butyl-1-phenyl-2-pyrazolin-5-one (CAS 6631-89-6) [1]. The differences in alkyl chain branching and carboxylic acid functionality allow investigation of steric effects and additional hydrogen-bonding interactions [1].

Reference Standard for Analytical Method Development in n-Butyl Pyrazolone Impurity Profiling

In the quality control of pyrazolone-derived pharmaceuticals, the n-butylphenylacetic acid derivative may arise as a process-related impurity or degradation product. The compound can serve as a characterized reference material for HPLC method validation and impurity identification when developing specifications for active pharmaceutical ingredients containing the pyrazol-1-ylphenylacetic acid motif [1].

Quote Request

Request a Quote for [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.